P-(1-Methyloctyl)phenol
Description
Overview of Phenolic Compounds in Advanced Organic Chemistry
Phenolic compounds are a cornerstone of advanced organic chemistry, valued for their versatile reactivity and wide-ranging applications. ontosight.ai The hydroxyl group on the aromatic ring can be readily derivatized, and the ring itself is susceptible to electrophilic substitution, allowing for the creation of a diverse family of molecules. This reactivity makes them essential building blocks in the synthesis of polymers, pharmaceuticals, and other specialty chemicals. wikipedia.org Their utility extends to their use as antioxidants, disinfectants, and in the production of resins and dyes.
Historical Context of P-(1-Methyloctyl)phenol within Alkylphenol Chemistry
This compound belongs to the larger family of alkylphenols, which are synthesized by the alkylation of phenols. wikipedia.org The commercial production of long-chain alkylphenols gained momentum over 50 years ago for their use in manufacturing alkylphenol ethoxylates, which are effective surfactants. panda.org Specifically, compounds like octylphenol (B599344) and nonylphenol became commercially significant. panda.org this compound, a specific isomer of nonylphenol, has been part of this landscape, primarily utilized as an intermediate in chemical synthesis. ontosight.ainih.gov The study of alkylphenols has evolved, with increasing attention on the specific properties and environmental interactions of individual isomers.
Scope and Research Significance of this compound Studies
Research into this compound is driven by its role as a synthetic intermediate and its presence as a component in technical nonylphenol mixtures. ontosight.ainih.gov Its unique branched alkyl chain imparts specific surfactant and lipophilic properties, making it a subject of interest for industrial applications. ontosight.ai Furthermore, as an alkylphenol, it has been investigated for its potential environmental and biological interactions. vulcanchem.com Understanding the specific characteristics of this isomer is crucial for both its industrial application and for assessing its environmental profile. vulcanchem.comasm.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-nonan-2-ylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O/c1-3-4-5-6-7-8-13(2)14-9-11-15(16)12-10-14/h9-13,16H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFONHVBSRNKIAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(C)C1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60872583 | |
| Record name | 4-(1-Methyloctyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60872583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17404-66-9 | |
| Record name | 4-(1-Methyloctyl)phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17404-66-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-(1-Methyloctyl)phenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017404669 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(1-Methyloctyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60872583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-(1-methyloctyl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.646 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Methodologies for P 1 Methyloctyl Phenol and Analogues
Regioselective Alkylation of Phenolic Substrates
Regioselective alkylation is paramount in the synthesis of specific alkylphenol isomers like p-(1-methyloctyl)phenol. The primary challenge lies in directing the alkyl group to the desired para position on the phenol (B47542) ring, while minimizing the formation of ortho and di-alkylated byproducts. The activating nature of the hydroxyl group on the phenol ring directs substitution to both the ortho and para positions, with the para position often being electronically favored but sometimes sterically hindered. google.com
Friedel-Crafts Alkylation Approaches to Branched Alkylphenols
The classical approach for C-alkylation of phenols is the Friedel-Crafts reaction, which typically employs an alkylating agent such as an olefin or an alkyl halide in the presence of an acid catalyst. researchgate.netwhiterose.ac.uk The alkylation of phenol with octene isomers, such as 1-octene (B94956), is a direct route to producing octylphenols. researchgate.net However, traditional homogeneous catalysts like aluminum chloride (AlCl₃), sulfuric acid (H₂SO₄), and hydrofluoric acid (HF) often suffer from significant drawbacks. researchgate.net These include a lack of specificity, leading to a mixture of various alkylated isomers, and the potential for rearrangement of the alkyl chain's carbon skeleton, particularly with branched hydrocarbons. google.comgoogle.com
For instance, the reaction of phenol with 1-octene in the presence of 94% sulfuric acid can yield sec-octylphenol with high conversion, but controlling the precise isomeric distribution (ortho vs. para) remains a challenge. researchgate.net The use of solid acid catalysts, such as large-pore zeolites, has been explored to overcome the limitations of homogeneous systems in the liquid-phase alkylation of phenol with 1-octene. researchgate.netiitm.ac.in
Table 1: Effect of Reaction Conditions on Phenol Alkylation with 1-Octene
Data from a study on the alkylation of phenol with 1-octene in the presence of 94% sulphuric acid, demonstrating the influence of key parameters on product yield. researchgate.net
| Experiment No. | Temperature (°C) | Molar Ratio (Phenol:Octene-1) | Yield of sec-Octylphenol (%) |
|---|---|---|---|
| 1 | 100 | 10:1 | 85.4 |
| 2 | 140 | 10:1 | 94.7 |
| 3 | 140 | 8:1 | 90.2 |
| 4 | 140 | 6:1 | 80.5 |
Catalyst-Controlled Synthesis of Para-Substituted Phenols
Modern synthetic efforts focus heavily on catalyst design to control the regioselectivity of phenol alkylation. The goal is to develop catalysts that selectively promote the formation of the p-isomer.
Zeolite Catalysts: Large-pore zeolites like H-beta (BEA), H-mordenite (MOR), and H-USY (FAU) have been successfully used as shape-selective catalysts for the alkylation of phenol with 1-octene. iitm.ac.in The catalytic activity and product distribution are influenced by the pore structure and acidity of the zeolite. In a comparative study, the catalytic activity followed the order: BEA > FAU > MOR. These reactions yield a spectrum of products, including O-alkylated phenyl octyl ethers and C-alkylated octylphenols, with the ratio of ortho- to para-isomers being a key parameter. iitm.ac.in
Aryl Sulfonic Acid Catalysts: Specific aryl sulfonic acids with high acidity (K value of at least 3.8 × 10⁻³) have been identified as highly effective catalysts for producing para-alkylated phenols. google.com These catalysts can be used in small quantities (0.1% to 2% by weight of phenol) at temperatures between 90°C and 170°C to achieve high selectivity for the para position. google.com
Metal-Based Catalysts: Advanced catalytic systems using transition metals offer high regioselectivity. For example, a rhenium complex, Re₂(CO)₁₀, has been shown to catalyze the alkylation of phenols with terminal alkenes, proceeding selectively at either the ortho or para position. nih.govresearchgate.net Similarly, a phosphite-based gold(I) catalytic system has been developed for the selective para-alkylation of phenols with diazo compounds, effectively avoiding the common side reaction of O-alkylation. rsc.org
Table 2: Comparative Alkylation of Phenol with 1-Octene over Zeolite Catalysts
Performance comparison of different large-pore zeolite catalysts in the liquid-phase alkylation of phenol at 373 K. iitm.ac.in
| Catalyst | Phenol Conversion (%) | O-alkylate Selectivity (%) | C-alkylate Selectivity (%) | o-/p-alkylate Ratio |
|---|---|---|---|---|
| BEA(15) | 45.9 | 30.5 | 69.5 | 1.5 |
| FAU(15) | 29.5 | 27.1 | 72.9 | 2.0 |
| MOR(11) | 10.3 | 38.8 | 61.2 | 1.6 |
Multistep Synthetic Pathways for Complex Alkyl Chain Integration
While direct alkylation is common, multistep pathways offer greater control for integrating complex or specifically structured alkyl chains that are not amenable to direct Friedel-Crafts reactions. researchgate.net These routes often involve building the desired alkyl group on a precursor molecule before forming the final phenol.
One such strategy involves the initial alkylation of a halo-benzene, like chlorobenzene, followed by hydrolysis to yield the corresponding alkylphenol. google.com This method separates the C-C bond formation from the presence of the reactive hydroxyl group, allowing for different catalytic conditions.
Another advanced pathway begins with hydroxy- or amino-acetophenone derivatives. These substrates can undergo selective hydrodeoxygenation of the side-chain carbonyl group to form the desired alkyl chain without hydrogenating the aromatic ring. rsc.org This method provides a versatile route to various alkylphenols by first creating a ketone intermediate via Friedel-Crafts acylation, which is often more selective than alkylation, followed by reduction.
More intricate syntheses can involve a sequence of protection, directed metallation, and bond-forming reactions. For example, a phenol can be protected as a methoxymethyl ether, followed by ortho-lithiation. The resulting anion can react with an aldehyde (like DMF) to introduce a formyl group, which then undergoes a Wittig reaction to build a larger unsaturated side chain that can be subsequently modified and reduced to the final saturated alkyl group. sciencemadness.org
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry, which promote the reduction or elimination of hazardous substances, are increasingly influencing the synthesis of alkylphenols. inderscience.comuobasrah.edu.iq This involves developing cleaner reaction systems and utilizing more environmentally friendly materials.
Solvent-Free and Aqueous-Phase Reaction Systems
A significant green innovation is the move away from volatile and often toxic organic solvents.
Solvent-Free Systems: Reactions can be performed under solvent-free conditions, for example, by using microwave irradiation to drive the alkylation of phenols. researchgate.net This approach not only eliminates solvent waste but can also accelerate reaction rates. Another solventless technique is "grindstone chemistry," where solid reactants are ground together, sometimes with a catalytic amount of a solid acid, to induce a reaction. sciforum.net
Aqueous-Phase Systems: Water is an ideal green solvent, and catalytic systems are being developed to function in the aqueous phase. researchgate.net Dual-functional catalysts, combining a hydrogenation metal (e.g., Pd/C) with a solid acid zeolite (e.g., H/La-BEA), can perform hydroalkylation of phenol in water. researchgate.net However, the presence of water can also lead to competitive adsorption on the catalyst's active sites, potentially reducing reaction rates compared to non-aqueous systems. researchgate.net
Utilization of Environmentally Benign Reagents and Catalysts
The replacement of hazardous reagents and corrosive catalysts is a cornerstone of green alkylphenol synthesis.
Benign Catalysts: There is a strong trend towards replacing traditional Lewis acids like AlCl₃ with solid acid catalysts such as zeolites and functionalized silica. researchgate.netwhiterose.ac.uk These materials are generally less corrosive, easier to handle, and, most importantly, can be recovered and reused, minimizing waste. whiterose.ac.uk Brønsted acidic ionic liquids are another class of "green" catalysts that show high efficiency in phenol alkylation and can be recycled multiple times without significant loss of activity. epa.gov
Renewable Feedstocks: A key principle of green chemistry is the use of renewable resources. uobasrah.edu.iq Lignin (B12514952), an abundant biopolymer, is a major source of renewable aromatic compounds, including phenols. researchgate.net Research is underway to develop catalytic processes for the depolymerization of lignin to produce alkylphenols directly, offering a sustainable alternative to petroleum-based feedstocks. researchgate.netacs.org Similarly, cardanol, derived from cashew nut shell liquid (CNSL), serves as a renewable phenol source for alkylation reactions. inderscience.cominderscienceonline.com
Derivatization Strategies Post-Synthesis
Following the primary synthesis of this compound, its molecular structure can be further elaborated through various derivatization strategies. These post-synthesis modifications are crucial for tailoring the compound's physicochemical properties and for creating novel analogues with potentially enhanced or specialized functionalities. The primary sites for such derivatization are the phenolic hydroxyl group and the aliphatic 1-methyloctyl chain.
Alkylation and Arylation Reactions of the Phenolic Hydroxyl Group
The hydroxyl group of this compound is a prime target for derivatization, allowing for the synthesis of a wide range of ethers. These modifications can significantly alter the compound's lipophilicity, steric bulk, and electronic properties. researchgate.net
Alkylation Reactions: Alkylation of the phenolic hydroxyl group, typically achieved through Williamson ether synthesis, involves the deprotonation of the phenol to form a more nucleophilic phenoxide ion, followed by its reaction with an alkyl halide. The reactivity of the alkyl halide follows the order I > Br > Cl. vanderbilt.edu Bases such as alkali metal hydroxides or carbonates are commonly employed for the deprotonation step. This fundamental transformation converts the polar hydroxyl group into a less polar ether linkage, a strategy often used to enhance the lipophilicity of phenolic compounds. researchgate.net For instance, the reaction of this compound with an alkyl halide (R-X) in the presence of a base like potassium carbonate (K₂CO₃) would yield the corresponding alkyl ether.
Arylation Reactions: O-arylation, the formation of a diaryl ether, requires more sophisticated methods than alkylation due to the lower reactivity of aryl halides in classical nucleophilic substitution. Modern cross-coupling reactions, often catalyzed by transition metals like palladium or copper, are the methods of choice. mdpi.com The Ullmann condensation, a classical copper-catalyzed reaction, can be used but often requires harsh reaction conditions.
More recent developments in palladium-catalyzed Buchwald-Hartwig amination have been extended to etherification, allowing for the coupling of phenols with aryl halides or triflates under milder conditions. The efficiency of these reactions is highly dependent on the choice of ligand, with bulky, electron-rich phosphine (B1218219) ligands being particularly effective. researchgate.net Another approach involves the reaction of phenols with arynes, which can lead to ortho-arylated products. rsc.org Furthermore, arylsulfonates can be readily synthesized from phenol derivatives and sulfonyl chlorides, offering another route to modify the hydroxyl group. researchgate.net
The table below summarizes catalytic systems that could be applied for the O-arylation of this compound, based on general methods for phenol arylation.
Table 1: Catalytic Systems for O-Arylation of Phenolic Compounds
| Catalyst System | Ligand | Base | Solvent | Substrate Scope | Reference |
|---|---|---|---|---|---|
| Palladium (Pd) | Bulky, electron-rich phosphines (e.g., aryldialkylphosphines) | Various (e.g., Cs₂CO₃, K₃PO₄) | Toluene, Dioxane | Aryl chlorides, triflates, nonaflates | researchgate.net |
| Copper (Cu) | N-heterocyclic ligands (e.g., from tetrazole/imidazole) | K₂CO₃ | DMF | Aryl halides | mdpi.com |
Functional Group Interconversions on the Alkyl Chain
Modifying the saturated 1-methyloctyl side chain presents a greater chemical challenge than derivatizing the hydroxyl group due to the general inertness of C-H bonds in alkanes. However, strategic functional group interconversions can be envisioned, primarily by targeting the benzylic position—the carbon atom attached to both the phenyl ring and the methyl group—which is more reactive.
A plausible, albeit non-selective, route would be free-radical halogenation (e.g., using N-bromosuccinimide under UV irradiation) to introduce a halide onto the alkyl chain. This newly introduced halide is a versatile functional handle that can be substituted by various nucleophiles to introduce groups such as hydroxyls (-OH), amines (-NH₂), or nitriles (-CN). vanderbilt.edu The conversion of an alcohol to a halide can also be achieved using reagents like thionyl chloride (for chlorides) or phosphorus tribromide (for bromides). ub.edu
These transformations, outlined in the table below, represent hypothetical pathways for functionalizing the alkyl chain, based on fundamental principles of organic synthesis.
Table 2: Hypothetical Functional Group Interconversions on the 1-Methyloctyl Chain
| Transformation Step | Reagents & Conditions | Resulting Functional Group | Reference |
|---|---|---|---|
| Step 1: Halogenation | N-Bromosuccinimide (NBS), light (hν) or radical initiator | Alkyl bromide (-Br) | vanderbilt.edu |
| Step 2a: Hydroxylation | H₂O, with a base or via Sₙ1/Sₙ2 reaction | Alcohol (-OH) | ub.edu |
| Step 2b: Amination | Ammonia (NH₃) or an amine (R-NH₂) | Amine (-NH₂) | uomustansiriyah.edu.iq |
| Step 2c: Cyanation | Sodium or potassium cyanide (NaCN, KCN) | Nitrile (-C≡N) | vanderbilt.edu |
| Step 3: Further Conversion | Reduction of nitrile (e.g., with LiAlH₄ or H₂/catalyst) | Primary amine (-CH₂NH₂) | vanderbilt.edu |
Synthesis of Heterocyclic Conjugates and Phenol-Containing Hybrids
This compound can serve as a valuable scaffold for the synthesis of more complex hybrid molecules incorporating heterocyclic rings. Such conjugates are of significant interest in medicinal chemistry and materials science. researchgate.net The synthesis can involve either building a heterocyclic ring onto the phenol derivative or using the phenol as a key component in a coupling reaction to attach a pre-formed heterocycle.
One established strategy is the coupling of phenols with activated aromatic rings, such as in diazonium coupling reactions. The reaction of an arenediazonium salt with this compound would yield a brightly colored azo compound, where the phenol ring is linked to a nitrogen-containing heterocycle-like structure. uomustansiriyah.edu.iq
Another approach involves multi-step syntheses where the phenol is first modified to introduce reactive groups. For example, building on syntheses developed for other natural phenols like thymol (B1683141) and carvacrol, one could envision the synthesis of pyridazinone or 1,3,5-triazine (B166579) derivatives from this compound. nih.gov Similarly, benzimidazole (B57391) derivatives can be synthesized by condensing a derivative of the phenol, such as a 4-alkoxyphenylacetic acid, with 1,2-diaminobenzene. researchgate.net These methods create complex molecules where the p-(1-methyloctyl)phenyl moiety is covalently linked to a heterocyclic system.
The following table summarizes potential heterocyclic systems that could be synthesized using this compound as a precursor, based on established methodologies for other phenolic compounds.
Table 3: Synthesis of Heterocyclic Systems from Phenolic Precursors
| Heterocyclic System | General Method | Key Reagents | Potential Application | Reference |
|---|---|---|---|---|
| Azo Dyes | Diazonium Coupling | Arenediazonium salt, base | Dyes, Indicators | uomustansiriyah.edu.iq |
| Benzimidazoles | Condensation Reaction | 1,2-Diaminobenzene, a carboxylic acid derivative of the phenol | Antimicrobial Agents | researchgate.net |
| Pyridazinones/Pyridones | Multi-step synthesis involving cyclization | Hydrazine derivatives, diketones | Antimicrobial Agents | nih.gov |
Chemical Reactivity and Mechanistic Investigations of P 1 Methyloctyl Phenol
Aromatic Electrophilic Substitution Reactions at the Phenolic Ring
The phenol (B47542) ring in p-(1-methyloctyl)phenol is highly activated towards electrophilic aromatic substitution. This is due to the strong electron-donating nature of the hydroxyl group, which increases the electron density of the aromatic ring, making it more susceptible to attack by electrophiles. libretexts.orgmasterorganicchemistry.com
Influence of the Branched Alkyl Substituent on Reactivity
The 1-methyloctyl group, being an alkyl group, is also an activating group, albeit weaker than the hydroxyl group. It donates electron density to the aromatic ring through an inductive effect, further enhancing the ring's reactivity towards electrophiles. masterorganicchemistry.com However, the branched nature of this alkyl chain introduces steric hindrance, which can influence the rate and position of the electrophilic attack. The bulkiness of the 1-methyloctyl group can sterically hinder the approach of an electrophile to the positions ortho to the alkyl group.
Regioselectivity Control in Substitution Reactions
In electrophilic aromatic substitution reactions of phenols, the incoming electrophile is predominantly directed to the ortho and para positions relative to the hydroxyl group. In the case of this compound, the para position is already occupied by the 1-methyloctyl group. Therefore, electrophilic substitution is expected to occur primarily at the ortho positions relative to the hydroxyl group. The presence of the bulky 1-methyloctyl group at the para position reinforces this regioselectivity, as it sterically shields the meta positions and further directs the incoming electrophile to the less hindered ortho sites.
Oxidation Pathways and Phenoxy Radical Chemistry
Phenols are susceptible to oxidation, and this compound is no exception. The oxidation process often involves the formation of a phenoxy radical as a key intermediate. libretexts.org
Formation and Stability of P-(1-Methyloctyl)phenoxy Radicals
The oxidation of this compound can be initiated by various oxidizing agents or by enzymatic systems, such as those involving cytochrome P450. researchgate.netdtu.dk This process typically involves the abstraction of the hydrogen atom from the hydroxyl group, leading to the formation of a p-(1-methyloctyl)phenoxy radical. nih.gov This radical is an organic radical where the unpaired electron is localized on the oxygen atom. nih.govnist.gov The stability of this radical is influenced by the delocalization of the unpaired electron over the aromatic ring. The presence of the electron-donating 1-methyloctyl group at the para position can further stabilize the phenoxy radical through resonance and inductive effects.
Oxidation to Quinone Methides and Related Structures
Further oxidation of the p-(1-methyloctyl)phenoxy radical can lead to the formation of various products, including quinone methides. In biological systems, the degradation of similar branched-chain phenols has been shown to proceed through ipso-hydroxylation, where a hydroxyl group is added to the carbon atom bearing the alkyl group. researchgate.netasm.org This can lead to the formation of a 4-hydroxy-4-(1-methyl-octyl)-cyclohexa-2,5-dienone intermediate. researchgate.net Subsequent rearrangement or elimination of the alkyl group can then occur. For instance, studies on related compounds have shown the formation of p-quinone and the corresponding alcohol after ipso-hydroxylation and dissociation of the intermediate. researchgate.netasm.org In the case of this compound, this would theoretically lead to the formation of p-benzoquinone and 2-nonanol.
Cleavage and Degradation Mechanisms of the Alkyl Side Chain
The alkyl side chain of this compound can undergo cleavage and degradation, particularly through biological or environmental processes. The presence of a hydrogen atom at the benzylic position (the carbon atom of the alkyl chain attached to the phenol ring) makes it susceptible to metabolic attack compared to more highly branched alkylphenols that have a quaternary benzylic carbon. vulcanchem.com
Microbial degradation pathways for similar alkylphenols have been elucidated. For instance, the degradation of nonylphenol isomers, which are structurally related to this compound, can be initiated by ipso-hydroxylation. asm.orgnih.gov This enzymatic process, often mediated by monooxygenases, involves the incorporation of an oxygen atom from molecular oxygen into the ipso-position of the phenolic ring. asm.org This leads to an unstable intermediate that can then undergo cleavage of the C-C bond between the aromatic ring and the alkyl side chain. nih.gov In the case of this compound, this would result in the formation of hydroquinone (B1673460) and a carbocation of the alkyl chain, which can then react with water to form the corresponding alcohol, 2-nonanol. nih.gov
Another potential degradation pathway involves the oxidation of the alkyl chain itself. This can occur at various positions along the chain, leading to the formation of hydroxylated or carboxylated metabolites. The specific degradation products will depend on the specific microorganisms and enzymatic systems involved.
Ipso-Hydroxylation and Subsequent Dissociation Mechanisms
The microbial degradation of alkylphenols, such as this compound, has been a subject of significant research, particularly focusing on the initial steps of metabolic pathways. One of the key mechanisms identified is ipso-hydroxylation, a process where a hydroxyl group is added to the carbon atom of the aromatic ring that bears the alkyl substituent.
Studies utilizing the bacterium Sphingobium xenophagum Bayram have provided detailed insights into this mechanism. This bacterium is known to degrade various isomers of nonylphenol. The degradation pathway for isomers with an α-quaternary carbon in the alkyl chain is initiated by an ipso-hydroxylation, which results in a 4-hydroxy-4-nonyl-cyclohexadienone intermediate, also known as a quinol. nih.govchimia.ch This intermediate can then dissociate, releasing the alkyl side chain as a carbocation, which is stabilized by the α-alkyl branches. nih.govchimia.ch
However, for non-α-quaternary isomers like this compound (also referred to as 4-NP₂), the alkyl chain is not released. nih.govchimia.ch Consequently, the bacterium is unable to utilize these isomers as a growth substrate because the side chain cannot be detached. nih.govchimia.ch Despite this, this compound has served as a crucial substrate analogue in mechanistic studies to probe the initial hydroxylation step. nih.govresearchgate.netasm.org When this compound is introduced to S. xenophagum Bayram, it is converted into ipso-hydroxylated metabolites that accumulate. nih.govresearchgate.net
Using ¹⁸O-labeling experiments, researchers demonstrated that the oxygen atom for the newly introduced ipso-hydroxy group originates from molecular oxygen (O₂). nih.govasm.org In the case of this compound, the ipso-hydroxylated intermediate does not lead to side-chain dissociation. Instead, it undergoes a rearrangement known as the NIH shift, forming 2-(1-methyl-octyl)-benzene-1,4-diol as a key metabolite. nih.govasm.org This highlights that while ipso-hydroxylation is a common first step, the subsequent fate of the intermediate is highly dependent on the structure of the alkyl substituent.
S. xenophagum| Compound Type | Example Compound | Initial Step | Side Chain Fate | Key Metabolite(s) | Supports Bacterial Growth |
|---|---|---|---|---|---|
| α-Quaternary | 4-(1-Ethyl-1,4-dimethyl-pentyl)-phenol | Ipso-Hydroxylation | Dissociation as carbocation | Hydroquinone and corresponding alcohol | Yes |
| Non-α-Quaternary | This compound | Ipso-Hydroxylation | No dissociation; undergoes NIH shift | 2-(1-Methyl-octyl)-benzene-1,4-diol | No |
Role of Oxidative and Hydrolytic Processes in Side Chain Scission
The cleavage of the alkyl side chain from the phenol ring is a critical step in the complete degradation of alkylphenols. This process involves a combination of oxidative and hydrolytic reactions.
The initial oxidative process is the ipso-hydroxylation, catalyzed by a monooxygenase enzyme, which incorporates one atom of molecular oxygen into the substrate. nih.govnih.gov This enzymatic oxidation is the activating step that destabilizes the aromatic system and prepares the molecule for subsequent reactions.
The fate of the resulting quinol intermediate determines whether side chain scission occurs. For α-quaternary nonylphenols, the intermediate readily dissociates, cleaving the C-C bond between the ring and the side chain. nih.govchimia.ch The alkyl group is released as a carbocation, and the aromatic ring is rearomatized to hydroquinone. nih.gov
Following dissociation, a hydrolytic process takes place. The detached, highly reactive alkyl carbocation preferentially combines with a water molecule from the surrounding medium. nih.govresearchgate.net This nucleophilic attack by water results in the formation of the corresponding tertiary alcohol, effectively neutralizing the carbocation. nih.govresearchgate.net Isotope labeling studies have confirmed that the oxygen atom in the resulting alcohol metabolite originates from water, not from the initial ipso-hydroxy group. nih.govresearchgate.net
In the specific case of this compound, the absence of an α-quaternary carbon means the secondary carbocation that would form upon cleavage is not sufficiently stable. nih.gov Therefore, the side chain scission pathway is not favored. The molecule instead follows a different path (the NIH shift) that avoids the formation of this less stable carbocation, demonstrating the high specificity of the dissociation step. nih.govasm.org
Phenol as a Nucleophile in Esterification and Etherification Reactions
The phenolic hydroxyl group (-OH) of this compound is a key functional group that dictates much of its reactivity. The oxygen atom possesses lone pairs of electrons, making it a potent nucleophile, especially when deprotonated to form a phenoxide ion. This nucleophilicity allows this compound to participate in classic organic reactions such as esterification and etherification. upertis.ac.id
Etherification: This reaction involves the formation of an ether bond (C-O-C). A common method is the Williamson ether synthesis, where a phenoxide ion reacts with an alkyl halide via an Sₙ2 mechanism. For this compound, treatment with a base like sodium hydroxide (B78521) would generate the corresponding phenoxide, which could then react with an alkylating agent (e.g., methyl iodide) to form an aryl ether. Modern methods for phenol etherification include various catalytic systems, such as palladium-catalyzed reactions that can proceed under mild conditions. organic-chemistry.orgfrontiersin.org
Esterification: Phenols react with carboxylic acids or, more commonly, their more reactive derivatives like acid chlorides or anhydrides, to form esters. organic-chemistry.org Direct esterification with a carboxylic acid typically requires an acid catalyst and heat to drive the reaction by removing water. Using an acyl halide or anhydride (B1165640) provides a more facile route to the corresponding phenyl ester. The reactivity of this compound in these reactions would be typical of a phenol, with the bulky, lipophilic side chain primarily influencing the physical properties (e.g., solubility) of the resulting ester.
| Reaction Type | Reactants | Product Type | General Conditions |
|---|---|---|---|
| Etherification (Williamson) | Phenol + Base (e.g., NaOH) + Alkyl Halide (R-X) | Aryl Ether (Ar-O-R) | Formation of phenoxide followed by Sₙ2 attack |
| Esterification | Phenol + Acyl Chloride (R-COCl) | Aryl Ester (Ar-O-COR) | Often in the presence of a non-nucleophilic base (e.g., pyridine) |
| Esterification (Fischer) | Phenol + Carboxylic Acid (R-COOH) | Aryl Ester (Ar-O-COR) | Acid catalyst (e.g., H₂SO₄) and heat; equilibrium reaction |
| Palladium-Catalyzed Etherification | Phenol + Allylic Alcohol | Allylic Aryl Ether | Pd catalyst, often with a ligand and base frontiersin.org |
Radical Chemistry and Photoreactivity of Phenolic Moieties
The phenolic moiety is highly susceptible to radical reactions and photochemical transformations. This reactivity is centered on the phenolic hydroxyl group and the stability of the resulting phenoxyl radical.
Radical Chemistry: Phenols are excellent hydrogen atom donors, a property that underlies their use as radical-scavenging antioxidants. The reaction involves the abstraction of the hydrogen atom from the hydroxyl group by a radical species, leading to the formation of a phenoxyl radical. mdpi.com
R• + Ar-OH → R-H + Ar-O•
The ease with which this occurs is quantified by the O-H bond dissociation energy (BDE). For phenol in the gas phase, the BDE is approximately 371 kJ/mol. researchgate.net The resulting phenoxyl radical is significantly stabilized by resonance, with the unpaired electron delocalized over the aromatic ring. This stability makes the initial hydrogen abstraction thermodynamically favorable. The this compound would be expected to exhibit similar antioxidant behavior, forming a resonance-stabilized phenoxyl radical upon hydrogen abstraction.
Photoreactivity: The absorption of light, particularly in the UV spectrum, can promote a phenol to an electronically excited state. researchgate.net From this excited state, the molecule can undergo several photochemical processes. One primary pathway is the homolytic cleavage (photodissociation) of the O-H bond, directly generating a phenoxyl radical and a hydrogen atom. researchgate.net
Ar-OH + hν → [Ar-OH]* → Ar-O• + H•
Phenolic compounds can also participate in indirect photolysis, where other excited species in the environment (photosensitizers) transfer energy to the phenol or generate reactive intermediates like hydroxyl radicals that then react with it. researchgate.net The photoreactivity of this compound in aqueous environments would be influenced by factors such as pH and the presence of dissolved organic matter, which can act as a sensitizer. researchgate.net
| Compound | BDE (kcal/mol) | Significance |
|---|---|---|
| Phenol | ~88.7 | Baseline for substituted phenols; indicates susceptibility to H-atom abstraction. |
| Water (H-OH) | ~118.8 | Much stronger bond; highlights the relative weakness of the phenolic O-H bond. |
| Methanol (CH₃O-H) | ~104.6 | Aliphatic alcohol O-H bonds are significantly stronger than phenolic ones. |
Advanced Analytical Chemistry for Structural Elucidation and Trace Analysis
High-Resolution Mass Spectrometry (HRMS) for Molecular Ion Characterization
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the unambiguous identification of p-(1-methyloctyl)phenol. Unlike standard mass spectrometry, HRMS provides the high mass accuracy required to determine the elemental composition of an analyte from its precise mass. scispace.com For this compound, with a molecular formula of C15H24O, HRMS can confirm the presence of the molecular ion by measuring its mass with exceptional precision. uni.lunih.gov This capability is crucial for differentiating the target compound from other isobaric interferences that may be present in a sample. dtu.dk The high resolving power of HRMS instruments, such as Quadrupole Time-of-Flight (Q-TOF) systems, allows for the confident assignment of a molecular formula to the detected ion, significantly reducing the likelihood of false positives. lcms.cz
Table 1: Molecular Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C15H24O | uni.lunist.gov |
| Average Mass | 220.35 g/mol | nih.gov |
This interactive table provides key molecular data for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Techniques
GC-MS is a widely employed technique for the analysis of volatile and semi-volatile compounds like this compound. epa.gov It combines the powerful separation capabilities of gas chromatography with the sensitive detection and structural information provided by mass spectrometry.
A significant analytical challenge is the separation of the numerous branched alkylphenol isomers found in technical mixtures. sigmaaldrich.com Commercial nonylphenol, for instance, is a complex mixture of isomers that elute as a group rather than a single peak. thermofisher.comnih.gov Achieving reliable separation of this compound from its isomers requires careful optimization of the GC conditions. High-resolution capillary columns, such as those with a DB-5 phase, are often used. lcms.cz The oven temperature program is critical and must be carefully ramped to resolve isomers with subtle differences in boiling points and structures. lcms.czasm.org Programmed Temperature Vaporizing (PTV) injectors can also be utilized to ensure the optimal transfer of analytes onto the analytical column. thermofisher.com
Table 2: Illustrative GC-MS Parameters for Alkylphenol Analysis
| Parameter | Condition | Purpose |
|---|---|---|
| GC System | Agilent 8890 GC or similar | Provides platform for separation. lcms.cz |
| Column | Agilent DB-5Q (30 m, 0.25 mm, 0.25 µm) or equivalent | Stationary phase for separating isomers. lcms.cz |
| Carrier Gas | Helium at a constant flow of ~1 mL/min | Mobile phase to carry analytes through the column. lcms.cz |
| Injection Mode | Splitless | Maximizes transfer of trace analytes to the column. lcms.cz |
| Oven Program | Example: 45°C hold for 2 min, then ramp 12°C/min to 325°C, hold 11 min | Optimized temperature gradient to separate isomers. lcms.cz |
| MS Detector | Quadrupole, TOF, or Ion Trap | Detects and fragments ions for identification. |
This interactive table outlines typical parameters for the GC-MS analysis of alkylphenols.
Electron Ionization (EI) is commonly used in GC-MS, and the resulting mass spectrum provides a fragmentation pattern that acts as a chemical fingerprint. For C-alkylated phenols such as this compound, a characteristic fragmentation involves the cleavage of the alkyl side chain. The molecular ion peak ([M]•+) is observed at a mass-to-charge ratio (m/z) of 220. psu.edu A key diagnostic fragment for phenols with a secondary benzylic carbon, like this compound, is the base peak at m/z 121. This peak corresponds to the loss of a propyl radical (•C3H7), which is a characteristic fragmentation for a C-(α-propylalkyl)phenol. psu.edu The analysis of these specific fragments is essential for distinguishing para-isomers from ortho-isomers, as ortho-isomers may show a distinct loss of a water molecule (M+ - 18). psu.edu
Table 3: Characteristic Mass Fragments of this compound (EI)
| m/z Value | Ion/Fragment | Significance |
|---|---|---|
| 220 | [C15H24O]•+ | Molecular Ion ([M]•+) |
| 121 | [M - C7H15]•+ | Base Peak, loss of the heptyl group via benzylic cleavage. |
This interactive table details the primary mass spectral fragments used to identify this compound.
To improve the chromatographic properties and detection limits of phenolic compounds, a derivatization step is often performed prior to GC-MS analysis. nemi.govresearchgate.net The polar hydroxyl group of this compound can cause peak tailing and interaction with the stationary phase. Derivatization converts this polar group into a less polar, more volatile one. researchgate.net
Common derivatization techniques include:
Silylation: This is one of the most widely used methods, where reagents like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replace the active hydrogen on the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. nih.govmdpi.com This process increases volatility and thermal stability. nih.gov
Alkylation (e.g., Methylation): Reagents such as diazomethane (B1218177) can be used to convert the phenolic hydroxyl group to a methyl ether. mdpi.comnih.gov This reduces polarity and can improve chromatographic peak shape.
This chemical modification not only improves separation but can also enhance the sensitivity of the analysis. researchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Matrices
For analyzing this compound in complex matrices like wastewater or biological tissues, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is often the method of choice. mdpi.commdpi.com This technique is particularly suited for non-volatile or thermally labile compounds and offers exceptional selectivity and sensitivity. mdpi.com
Multiple Reaction Monitoring (MRM) is a highly specific and sensitive tandem mass spectrometry technique used for quantifying target compounds in complex mixtures. proteomics.com.ausciengine.com The process involves a triple quadrupole (QqQ) mass spectrometer. sciengine.com
The MRM process for this compound involves:
Precursor Ion Selection: In the first quadrupole (Q1), the ionized molecule of this compound (e.g., the protonated molecule [M+H]+ at m/z 221.2 or the deprotonated molecule [M-H]− at m/z 219.2) is selected. uni.luresearchgate.net
Fragmentation: The selected precursor ion is fragmented in the second quadrupole (q2), which acts as a collision cell.
Product Ion Selection: In the third quadrupole (Q3), one or more specific fragment ions (product ions) are selected and monitored. proteomics.com.au
By monitoring a specific precursor-to-product ion transition, the MRM technique effectively filters out background noise and matrix interferences, leading to very low detection limits and highly reliable quantification. thermofisher.comresearchgate.net This makes it an ideal choice for trace-level analysis required in environmental monitoring and food safety applications. mdpi.com
Table 4: Hypothetical MRM Transitions for this compound
| Polarity | Precursor Ion (m/z) | Product Ion (m/z) | Purpose |
|---|---|---|---|
| Negative | 219.2 | 133.1 | Quantifier |
| Negative | 219.2 | 106.1 | Qualifier |
| Positive | 221.2 | 135.1 | Quantifier |
This interactive table presents potential MRM transitions for the quantitative analysis of this compound. Note: Optimal product ions would be determined experimentally.
Sample Preparation and Pre-concentration Methodologies
The accurate determination of this compound, especially at low concentrations in complex environmental or biological samples, necessitates efficient sample preparation and pre-concentration steps. The primary goal is to isolate the analyte from interfering matrix components and to increase its concentration to a level amenable to instrumental analysis.
Several microextraction techniques have been developed for the pre-concentration of alkylphenols, a class of compounds to which this compound belongs. These methods are favored for their low solvent consumption, high enrichment factors, and environmental friendliness.
Solid-Phase Extraction (SPE): This is a widely used technique for the extraction and pre-concentration of phenolic compounds from aqueous samples. For instance, in the analysis of 4-nonylphenol (B119669) in water, SPE cartridges are employed to trap the analyte, which is then eluted with a small volume of an organic solvent. mdpi.com This method has been successfully applied to the analysis of various isomers of nonylphenol in sewage and reclaimed water. google.com
Fabric Phase Sorptive Extraction (FPSE): A newer sorptive microextraction technique, FPSE has been effectively used for the pre-concentration of several endocrine-disrupting alkylphenols from water and soil samples. This method demonstrates high extraction efficiency and is followed by analysis using high-performance liquid chromatography.
Dispersive Liquid-Liquid Microextraction (DLLME): DLLME is a rapid and sensitive method for the pre-concentration of trace amounts of alkylphenols from environmental water samples. This technique involves the rapid injection of a mixture of an extraction solvent and a disperser solvent into the aqueous sample, leading to the formation of a cloudy solution where the analyte is extracted into the fine droplets of the extraction solvent.
The choice of a specific sample preparation method depends on the sample matrix, the concentration of the analyte, and the subsequent analytical technique to be used.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed structural elucidation of organic molecules, including this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the molecular structure, connectivity, and conformation of a compound. For a definitive structural assignment of this compound and to distinguish it from its numerous isomers, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments is essential.
¹H-NMR Spectroscopy: The proton NMR spectrum would exhibit characteristic signals for the aromatic protons, the phenolic hydroxyl proton, and the protons of the 1-methyloctyl side chain.
Aromatic Protons: The protons on the benzene (B151609) ring, being in different chemical environments, would likely appear as two distinct doublets in the downfield region (typically δ 6.5-7.5 ppm), characteristic of a 1,4-disubstituted benzene ring.
Phenolic -OH Proton: The hydroxyl proton signal would be a singlet, and its chemical shift would be concentration and solvent-dependent.
Alkyl Side Chain Protons: The protons of the 1-methyloctyl group would show a series of signals in the upfield region (typically δ 0.8-3.0 ppm). The methine proton (CH) attached to the aromatic ring would be expected around δ 2.5-3.0 ppm and would be split by the adjacent methyl and methylene (B1212753) protons. The terminal methyl group (CH₃) of the octyl chain would appear as a triplet around δ 0.9 ppm, while the methyl group attached to the benzylic carbon would be a doublet.
¹³C-NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the number and type of carbon atoms in the molecule.
Aromatic Carbons: Six signals would be expected for the aromatic carbons. The carbon bearing the hydroxyl group (C-OH) would be the most downfield (typically δ 150-160 ppm). The carbon attached to the alkyl chain would also be in the downfield region.
Alkyl Side Chain Carbons: The carbons of the 1-methyloctyl side chain would appear in the upfield region of the spectrum.
For illustrative purposes, the following table presents predicted ¹³C-NMR chemical shifts for this compound, based on computational models and data from similar compounds.
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C1 (C-OH) | 153.5 |
| C2/C6 (aromatic CH) | 128.5 |
| C3/C5 (aromatic CH) | 115.0 |
| C4 (C-alkyl) | 141.0 |
| C1' (benzylic CH) | 35.0 |
| C2' (CH₂) | 31.9 |
| C3' (CH₂) | 29.6 |
| C4' (CH₂) | 29.3 |
| C5' (CH₂) | 27.2 |
| C6' (CH₂) | 22.7 |
| C7' (CH₃) | 14.1 |
| C1'' (CH₃ on C1') | 21.0 |
Note: These are predicted values and may differ from experimental results.
Two-dimensional NMR experiments are indispensable for unambiguously assigning the signals from ¹H and ¹³C NMR spectra and for establishing the connectivity between atoms. youtube.comsdsu.eduepfl.ch
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum reveals proton-proton couplings within the molecule. For this compound, it would show correlations between the adjacent protons in the alkyl chain, for instance, between the methine proton at C1' and the protons of the adjacent methyl and methylene groups. It would also confirm the coupling between the aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. youtube.com It is invaluable for assigning the carbon signals based on the already assigned proton signals. Each cross-peak in the HSQC spectrum corresponds to a C-H bond.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds. youtube.comresearchgate.net This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the molecular fragments. For this compound, HMBC would show correlations from the benzylic methine proton to the aromatic carbons C2/C6 and C4, and from the aromatic protons to the benzylic carbon, thus confirming the attachment of the alkyl chain to the phenol (B47542) ring.
A comprehensive analysis of these 2D NMR spectra would provide irrefutable evidence for the structure of this compound.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. contractlaboratory.com These techniques are complementary and can be used for the rapid identification of key structural features of this compound. eag.com
FT-IR Spectroscopy: The FT-IR spectrum of this compound would be characterized by the following absorption bands:
O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ corresponding to the stretching vibration of the phenolic hydroxyl group.
C-H Stretch (Aromatic): Weak to medium bands just above 3000 cm⁻¹ are characteristic of the C-H stretching vibrations of the aromatic ring.
C-H Stretch (Aliphatic): Strong absorption bands in the region of 2850-2960 cm⁻¹ due to the symmetric and asymmetric stretching vibrations of the C-H bonds in the 1-methyloctyl side chain.
C=C Stretch (Aromatic): Several bands of variable intensity in the 1450-1600 cm⁻¹ region are indicative of the carbon-carbon double bond stretching within the aromatic ring.
C-O Stretch (Phenolic): A strong band around 1200-1260 cm⁻¹ is characteristic of the C-O stretching vibration of the phenol group.
Out-of-Plane C-H Bending: A strong band in the 800-860 cm⁻¹ region would be expected, characteristic of a 1,4-disubstituted benzene ring.
Raman Spectroscopy: Raman spectroscopy is particularly useful for analyzing non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would complement the FT-IR data.
Aromatic Ring Vibrations: Strong bands corresponding to the aromatic ring breathing modes would be prominent in the Raman spectrum, typically around 1600 cm⁻¹ and 1000 cm⁻¹.
Aliphatic C-H Vibrations: The C-H stretching and bending vibrations of the alkyl chain would also be observable.
The combination of FT-IR and Raman spectroscopy provides a comprehensive vibrational fingerprint of the molecule, confirming the presence of the phenolic hydroxyl group, the aromatic ring, and the long alkyl chain.
The following table summarizes the expected characteristic vibrational frequencies for this compound.
| Functional Group | Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| Phenolic O-H | Stretching | 3200-3600 (broad, strong) | Weak |
| Aromatic C-H | Stretching | 3000-3100 (medium) | Strong |
| Aliphatic C-H | Stretching | 2850-2960 (strong) | Strong |
| Aromatic C=C | Stretching | 1450-1600 (variable) | Strong |
| Phenolic C-O | Stretching | 1200-1260 (strong) | Medium |
| 1,4-Disubstituted Ring | C-H Out-of-plane Bending | 800-860 (strong) | Weak |
Note: The exact peak positions and intensities can be influenced by the physical state of the sample and intermolecular interactions.
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful quantum chemical method that allows for the accurate calculation of the electronic structure of molecules. By solving the Schrödinger equation in an approximate manner, DFT can predict a wide range of molecular properties.
The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its ground-state geometry. This is achieved through a process called energy minimization or geometrical optimization. For p-(1-Methyloctyl)phenol, this involves systematically adjusting the bond lengths, bond angles, and dihedral angles to find the conformation with the lowest possible energy.
DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-31G(d,p)), can predict these optimized geometries. The resulting structure for this compound would feature a planar phenolic ring due to the sp² hybridization of the carbon atoms. The branched 1-methyloctyl chain, however, possesses significant conformational flexibility due to rotation around its single bonds. The optimization process would identify the most stable arrangement of this alkyl chain, likely a staggered conformation to minimize steric hindrance. Studies on similar phenolic compounds have demonstrated that DFT calculations can accurately reproduce experimentally determined geometries. For instance, theoretical studies on other 4-substituted phenols have shown excellent agreement between calculated and experimental structural parameters. tandfonline.com
A hypothetical table of optimized geometrical parameters for this compound, based on typical values from DFT calculations on similar molecules, is presented below.
| Parameter | Predicted Value |
| C-C (aromatic) bond length | ~1.39 Å |
| C-O bond length | ~1.36 Å |
| O-H bond length | ~0.96 Å |
| C-C (alkyl) bond length | ~1.54 Å |
| C-O-H bond angle | ~109° |
| Aromatic ring planarity | Maintained |
Note: These are representative values and actual calculated values may vary depending on the level of theory and basis set used.
Once the optimized geometry is obtained, DFT can be used to predict various spectroscopic properties. For instance, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. These theoretical spectra can be compared with experimental data to confirm the structure of the molecule and to assign specific vibrational modes to the observed spectral bands. For this compound, characteristic peaks would include the O-H stretching frequency of the phenolic hydroxyl group, C-H stretching of the aromatic ring and the alkyl chain, and C=C stretching of the aromatic ring. Computational tools can aid in the accurate prediction of these spectra. schrodinger.com
Furthermore, DFT is instrumental in exploring potential reaction pathways. For phenols, reactions such as oxidation or electrophilic substitution are of interest. DFT calculations can map the potential energy surface of a reaction, identifying transition states and intermediates. researchgate.netrsc.org This allows for the determination of activation energies and reaction enthalpies, providing a detailed mechanistic understanding. For example, studies on the reaction of phenols with radicals have used DFT to elucidate the reaction mechanism and calculate bond dissociation enthalpies (BDEs) of the phenolic O-H bond, a key parameter in antioxidant activity. ustc.edu.cnnih.gov
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.
For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the oxygen atom of the hydroxyl group. The LUMO, conversely, would likely be distributed over the aromatic ring. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of chemical reactivity and stability. A smaller gap generally implies higher reactivity.
DFT calculations can provide detailed information about the energies and spatial distributions of these frontier orbitals. researchgate.net This analysis helps in predicting the sites of electrophilic and nucleophilic attack. For instance, the localization of the HOMO on the phenolic ring suggests that electrophilic attack will preferentially occur at the ortho and para positions relative to the hydroxyl group. FMO analysis of substituted phenols has been used to understand their chemical reactivity and electronic transition properties. tandfonline.com
A hypothetical table summarizing the FMO properties for this compound is provided below.
| Parameter | Predicted Value (eV) |
| HOMO Energy | -5.5 to -6.5 |
| LUMO Energy | -0.5 to 0.5 |
| HOMO-LUMO Gap | 5.0 to 7.0 |
Note: These are estimated ranges based on calculations for similar phenolic compounds.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
While quantum chemical calculations are excellent for studying the electronic properties of a single molecule, Molecular Dynamics (MD) simulations are better suited for exploring the dynamic behavior of molecules and their interactions with their surroundings over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of conformational changes and intermolecular interactions.
For this compound, MD simulations can provide a detailed picture of the flexibility of the 1-methyloctyl chain. By simulating the molecule in a solvent, such as water, one can observe the various conformations the alkyl chain adopts and their relative probabilities. This is crucial for understanding how the molecule's shape influences its properties and interactions.
MD simulations are also powerful for studying intermolecular interactions. For instance, the hydration of this compound can be investigated by simulating it in a box of water molecules. These simulations can reveal the structure of the hydration shell around the molecule, including the number and orientation of water molecules hydrogen-bonded to the phenolic hydroxyl group and the hydrophobic interactions around the alkyl chain. researchgate.netrsc.org Studies on phenol (B47542) in aqueous solution have shown that water molecules form distinct hydration structures around the solute. researchgate.netrsc.org Similar simulations could elucidate how this compound interacts with other molecules in a mixture or at an interface. psu.edu
Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) in Alkylphenols
Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR) are computational methods that aim to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. These models are built using statistical methods, such as multiple linear regression, and a set of calculated molecular descriptors.
For alkylphenols, QSAR and QSPR studies are particularly relevant for predicting their environmental fate and toxicity. nih.govnih.govnii.ac.jp By developing models based on a training set of alkylphenols with known properties, the properties of other alkylphenols, like this compound, can be predicted without the need for extensive experimental testing. nih.govnih.govacs.orgservice.gov.ukservice.gov.ukrsisinternational.org
Common molecular descriptors used in QSAR/QSPR studies of alkylphenols include:
Topological descriptors: These describe the connectivity of atoms in the molecule.
Geometrical descriptors: These relate to the 3D shape and size of the molecule.
Electronic descriptors: These include properties like partial atomic charges, dipole moment, and HOMO/LUMO energies.
Hydrophobicity descriptors: The logarithm of the octanol-water partition coefficient (logP) is a common descriptor for assessing the hydrophobicity of a molecule, which is crucial for its environmental distribution.
QSAR models for the toxicity of alkylphenols have shown that properties like hydrophobicity and molecular size are often key determinants of their biological effects. jst.go.jp Similarly, QSPR models can predict physicochemical properties such as boiling point, vapor pressure, and water solubility. mdpi.comtandfonline.comfrontiersin.org
| Descriptor Type | Example Descriptors for Alkylphenols | Predicted Property |
| Hydrophobicity | logP, logKow | Aquatic toxicity, Bioaccumulation |
| Electronic | pKa, HOMO/LUMO energies | Reactivity, Antioxidant activity nih.gov |
| Steric/Size | Molecular weight, Molecular volume | Biodegradability, Receptor binding |
Simulation of Adsorption and Interaction with Material Surfaces
The interaction of this compound with various material surfaces is of significant interest in environmental science and materials science. Computational simulations, including both DFT and MD, can provide a molecular-level understanding of these adsorption processes.
DFT calculations can be used to study the adsorption of a single this compound molecule on a well-defined surface, such as a metal oxide, graphene, or silica. researchgate.netnih.govconicet.gov.aracs.orgbrieflands.comarabjchem.orgbohrium.commdpi.comresearchgate.net These calculations can determine the most stable adsorption site, the adsorption energy, and the nature of the chemical bonding between the molecule and the surface. For example, the phenolic hydroxyl group can form hydrogen bonds with oxide surfaces, while the aromatic ring can engage in π-π stacking interactions with graphitic surfaces. jim.org.cnresearchgate.netresearchgate.net
MD simulations can then be used to study the collective behavior of many this compound molecules at a surface, including the formation of self-assembled monolayers and the influence of solvent. chemrxiv.orgnih.gov These simulations can predict the orientation of the adsorbed molecules and the structure of the interfacial region. For instance, simulations of phenol adsorption on kaolinite (B1170537) have been used to derive adsorption isotherms and understand the dominant molecular interactions. chemrxiv.org Similar studies could predict the adsorption behavior of this compound on various environmental surfaces, which is crucial for understanding its transport and fate in soil and sediments.
A hypothetical table summarizing the potential interaction mechanisms of this compound with different surfaces is shown below.
| Surface Type | Primary Interaction Mechanism |
| Metal Oxides (e.g., SiO₂, Al₂O₃) | Hydrogen bonding (phenolic OH with surface oxygens) |
| Carbonaceous Materials (e.g., Graphene, Activated Carbon) | π-π stacking (aromatic ring with graphene sheet), van der Waals forces |
| Clay Minerals (e.g., Kaolinite) | Hydrogen bonding, van der Waals forces, hydrophobic interactions |
Environmental Transformations and Mechanistic Degradation Pathways
Photodegradation Mechanisms and Photolytic Pathways
Photodegradation in the aquatic environment is a significant abiotic process that can contribute to the transformation of phenolic compounds. This process can occur through direct absorption of sunlight (direct photolysis) or via reactions with photochemically generated reactive species (photosensitized degradation).
Direct photolysis involves the absorption of ultraviolet (UV) radiation by the p-(1-methyloctyl)phenol molecule, leading to its excitation and subsequent chemical decomposition. Phenolic compounds are known to absorb UV light, and this energy can be sufficient to break chemical bonds. For instance, nonylphenol, a close analog, is susceptible to photolysis in water wikipedia.org. The process is influenced by factors such as water clarity, depth, and the intensity of solar radiation.
Photosensitized degradation, on the other hand, is an indirect process where other substances in the water, known as photosensitizers (e.g., dissolved organic matter like humic acids), absorb solar energy and transfer it to the alkylphenol or generate reactive oxygen species (ROS). These ROS, which include hydroxyl radicals (•OH) and singlet oxygen (¹O₂), are highly reactive and can oxidize a wide range of organic pollutants, including alkylphenols. Studies on other phenolic compounds have demonstrated that photosensitized degradation can be a significant removal pathway in natural waters nih.gov. The presence of Fe(III) in aqueous solutions has been shown to promote the photodegradation of 4-tert-octylphenol (B29142) under UV irradiation through the production of hydroxyl radicals nih.gov.
The photolytic degradation of alkylphenols can lead to the formation of various transformation products. For phenolic compounds in general, photodegradation can result in the hydroxylation of the aromatic ring, oxidation of the alkyl chain, and eventual ring cleavage mdpi.commdpi.comnih.gov. In the case of 4-tert-octylphenol, a proposed photooxidation product is 4-tert-octyl catechol, indicating that hydroxylation of the aromatic ring is a key transformation step nih.gov. While specific photolytic transformation products of this compound have not been documented, it is plausible that similar products, such as the corresponding catechol derivative, would be formed. Further oxidation could lead to the formation of quinones and, ultimately, to smaller organic acids through the cleavage of the aromatic ring. It is noteworthy that studies on the photochemical degradation of nonylphenol ethoxylates did not find the formation of the more toxic 4-nonylphenol (B119669) as a byproduct researchgate.net.
Chemical Degradation Processes in Aquatic and Terrestrial Environments
Chemical degradation of this compound, excluding photochemical processes, primarily involves hydrolysis and oxidation-reduction reactions. The rates of these processes are highly dependent on the specific environmental conditions such as pH, temperature, and the presence of oxidizing or reducing agents.
Based on studies of similar compounds, p-alkylphenols are generally considered to be resistant to hydrolysis under typical environmental pH conditions (pH 4-9) service.gov.uk. The ether linkages in alkylphenol ethoxylates are susceptible to hydrolysis, but the carbon-carbon bonds of the alkyl chain and the aromatic ring in alkylphenols themselves are stable against hydrolytic cleavage.
Oxidation pathways, however, can play a more significant role in the degradation of this compound. In the presence of strong oxidizing agents or under specific catalytic conditions, the phenolic ring and the alkyl side chain can be oxidized. Advanced Oxidation Processes (AOPs), which generate highly reactive hydroxyl radicals, are effective in degrading alkylphenols nih.gov. The oxidation of phenols can proceed through the formation of catechol and hydroquinone (B1673460) intermediates, which are then further oxidized to quinones and eventually to organic acids mdpi.comresearchgate.net. The long, branched alkyl chain of this compound may also undergo oxidation, potentially leading to the formation of alcohols, ketones, and carboxylic acids.
Reductive degradation of alkylphenols is less common in most aerobic environments but can be a relevant pathway in anoxic sediments and groundwater. One potential reductive pathway is dealkylation, where the alkyl chain is cleaved from the phenolic ring. Catalytic steam dealkylation of alkylphenols to produce phenol (B47542) and olefins has been demonstrated at high temperatures and pressures, though these conditions are not environmentally relevant nih.govgoogle.com. Under anaerobic environmental conditions, the degradation of alkylphenols is generally slower than in aerobic environments nih.gov. While specific reductive degradation pathways for this compound have not been elucidated, it is plausible that reductive dealkylation could occur under strongly reducing conditions, mediated by microbial activity.
Microbial Biodegradation Studies
Microbial biodegradation is a primary mechanism for the removal of long-chain alkylphenols from the environment. A diverse range of bacteria and fungi have been shown to degrade compounds like nonylphenol and octylphenol (B599344). Current time information in York County, US.tandfonline.comedlists.org
The biodegradation of branched alkylphenols is known to be slower than that of their linear counterparts due to the steric hindrance posed by the branched alkyl chain tandfonline.com. However, several microbial strains have been identified that can utilize branched alkylphenols as a source of carbon and energy.
Bacterial degradation of long-chain alkylphenols often involves initial hydroxylation of the aromatic ring. One well-documented pathway in Sphingomonas species for branched nonylphenol involves an unusual ipso-substitution, where a hydroxyl group is added to the carbon atom of the aromatic ring that is attached to the alkyl chain tandfonline.comresearchgate.net. This leads to the formation of an unstable intermediate and subsequent cleavage of the alkyl chain. Another common pathway is the ortho-cleavage pathway, initiated by a multicomponent phenol hydroxylase researchgate.net.
Fungal degradation of long-chain branched alkylphenols can proceed through different mechanisms. Some fungi utilize intracellular enzymes, while others secrete extracellular oxidative enzymes. Current time information in York County, US.tandfonline.com Pathways can include aromatic ring hydroxylation and oxidation of the alkyl chain. For example, the fungus Fusarium falciforme has been shown to effectively degrade 4-tert-octylphenol subsportplus.eu. Ascomycete fungi isolated from contaminated soil have also demonstrated the ability to degrade technical nonylphenol and 4-tert-octylphenol researchgate.netnih.gov.
While no studies have specifically investigated the microbial biodegradation of this compound, the existing research on other branched C9-alkylphenols strongly suggests that it would be susceptible to microbial attack, likely through similar pathways involving initial enzymatic oxidation of either the aromatic ring or the alkyl chain. The rate and extent of its biodegradation would be influenced by the specific microbial communities present and the prevailing environmental conditions.
Aerobic and Anaerobic Degradation Routes
The biodegradation of nonylphenol isomers, including this compound, can occur under both aerobic and anaerobic conditions, although rates and mechanisms differ significantly.
Aerobic Degradation: Under aerobic conditions, microbial degradation is the primary route for the breakdown of nonylphenols. nih.gov The persistence of these compounds varies widely, with half-lives in sewage sludge and sediments ranging from a few days to nearly one hundred days. core.ac.uk For branched nonylphenol isomers, aerobic half-lives of 16 days in freshwater and 56 days in seawater (following a 28-day lag) have been reported. nih.gov Studies on river sediments have shown that the degradation of NP isomers is highly dependent on the specific isomer and the environmental conditions. In well-aerated, oxic sediments, the half-lives of 19 different NP isomers ranged from 0.9 to 13.2 days. nih.govresearchgate.net The structure of this compound, which features a secondary α-carbon, generally results in slower degradation compared to linear isomers but faster degradation than isomers with more highly branched tertiary or quaternary α-carbons. nih.gov One study found that isomers with a secondary α-carbon, like this compound, transformed more readily than those with highly branched tertiary α-carbons, such as those with an α-methyl-α-propyl structure. core.ac.uknih.gov
A key mechanism in the aerobic degradation of branched nonylphenols by certain bacteria, such as Sphingomonas species, is ipso-hydroxylation. researchgate.netnih.gov This process involves the enzymatic hydroxylation of the phenolic ring at the carbon atom where the alkyl group is attached (the ipso position), leading to the cleavage of the alkyl side-chain. core.ac.uknih.gov
Anaerobic Degradation: Anaerobic biodegradation of branched nonylphenols is generally much slower than aerobic degradation. asm.org While the anaerobic degradation of linear nonylphenol has been documented, the breakdown of branched isomers under these conditions is often reported to be negligible or extremely slow. asm.org Studies have shown that under reduced (anoxic) conditions, the persistence of NP isomers generally increases, with minimal dissipation observed under strongly reducing environments. researchgate.net The half-lives for general NP under anaerobic conditions have been reported to range from approximately 24 to 69 days. core.ac.uk The specific anaerobic degradation pathways for this compound are not well-elucidated in the scientific literature.
Identification of Microbial Metabolites and Degradation Intermediates
The identification of metabolites is crucial for understanding the degradation pathways and the potential for the formation of transformation products with their own toxicological profiles.
For this compound, specific research involving the bacterium Sphingomonas xenophaga Bayram has identified several key metabolites formed during cometabolic degradation. core.ac.uk These findings provide direct insight into the initial steps of its breakdown. The identified intermediates include:
4-hydroxy-4-(1-methyl-octyl)-cyclohexa-2,5-dienone: This is the initial product of the ipso-hydroxylation of the aromatic ring. core.ac.uk
4-hydroxy-4-(1-methyl-octyl)-cyclohex-2-enone: A subsequent transformation product of the dienone. core.ac.uk
2-(1-methyl-octyl)-benzene-1,4-diol (a hydroquinone derivative): This metabolite is formed following the initial ipso-hydroxylation and subsequent molecular rearrangement. core.ac.uk
These metabolites were isolated from cultures where this compound was degraded in the presence of other nonylphenol isomers that served as growth substrates for the bacteria. core.ac.uk This indicates a cometabolic transformation process, which is discussed further in the next section. The formation of these dienone and hydroquinone intermediates is characteristic of the ipso-substitution pathway, which appears to be a primary mechanism for isomers that are not readily attacked by conventional monooxygenases that target the alkyl chain. core.ac.ukasm.org
For the broader class of nonylphenol ethoxylates, degradation often begins with the shortening of the ethoxylate chain, leading to intermediates like nonylphenol monoethoxylate (NP1EO) and nonylphenoxy acetic acid (NP1EC), which then degrade to nonylphenol. tandfonline.com
Isomer-Specific Degradation and Cometabolic Transformations
The degradation of nonylphenol is highly isomer-specific, a factor that is critical to the environmental fate of this compound. The structure of the nonyl group, particularly the substitution pattern at the α- and β-carbons of the alkyl chain, significantly influences biodegradability.
Isomer-Specific Degradation: Research has consistently shown that the degree of branching of the alkyl chain is a primary determinant of degradation rate. nih.govasm.org
Linear nonylphenol degrades more rapidly than branched isomers. mdpi.com
Branched isomers with a secondary α-carbon , such as this compound, are degraded more slowly than linear isomers but faster than isomers with a tertiary (tri-substituted) or quaternary (tetra-substituted) α-carbon. nih.gov
Isomers with quaternary α-carbons are often the most recalcitrant to degradation. asm.org However, some bacteria, like Sphingomonas xenophaga Bayram, can specifically utilize these highly branched isomers as a sole carbon and energy source, while isomers with secondary α-carbons like this compound are not used for growth. researchgate.net
This differential degradation can lead to a shift in the isomeric composition of nonylphenol mixtures in the environment, potentially enriching the remaining mixture with more persistent and sometimes more estrogenic isomers. asm.org
Cometabolic Transformations: Cometabolism is a process where a microorganism transforms a compound (the non-growth substrate) without being able to use it as a source of energy or carbon. This transformation occurs in the presence of a primary substrate (the growth substrate).
This compound has been shown to undergo cometabolic degradation. In studies with Sphingomonas xenophaga Bayram, this compound was not degraded when it was the sole carbon source. However, when it was part of a mixture with other nonylphenol isomers that have quaternary benzylic carbons (which the bacterium can use for growth), it was significantly transformed. researchgate.net This suggests that the enzymes produced by the bacterium to degrade the growth-supporting isomers are also capable of transforming this compound, leading to the formation of the metabolites identified in section 6.3.2. core.ac.ukresearchgate.net An unidentified metabolite derived from this compound was also observed to accumulate in these mixed-culture experiments, further supporting the cometabolic transformation hypothesis. researchgate.net
Table 1: Summary of Degradation Half-Lives for Nonylphenol Isomers in Various Environmental Matrices This interactive table provides data on the degradation rates of different nonylphenol isomers. Users can filter by condition and matrix to compare the persistence of various structures.
| Isomer Type | Condition | Environmental Matrix | Half-Life (days) | Reference |
|---|---|---|---|---|
| Branched Isomers (General) | Aerobic | Freshwater | 16 | nih.gov |
| Branched Isomers (General) | Aerobic | Seawater | 56 | nih.gov |
| 19 Branched Isomers | Oxic (Aerobic) | River Sediment | 0.9 - 13.2 | nih.govresearchgate.net |
| Technical Nonylphenol | Aerobic | Soil | 2.03 - 11.83 | mdpi.com |
| Nonylphenol (General) | Anaerobic | Not Specified | 23.9 - 69.3 | core.ac.uk |
| 4-(1-Ethyl-1,3-dimethylpentyl)phenol (NP111) | Aerobic | Paddy Soil | 10.3 | mdpi.com |
| 4-n-nonylphenol (Linear) | Aerobic | Paddy Soil | 1.4 | mdpi.com |
Sorption and Desorption Dynamics in Environmental Compartments
Due to its hydrophobic nature, this compound, like other nonylphenol isomers, has a strong tendency to partition from water into solid phases such as soil, sediment, and sewage sludge. nih.gov This sorption behavior significantly influences its environmental transport, bioavailability, and ultimate fate.
The extent of sorption is commonly described by the organic carbon-normalized soil-water partition coefficient (Koc). High Koc values indicate strong binding to organic matter in soil and sediment, leading to reduced mobility. Nonylphenol isomers are characterized by high Koc values, generally indicating that they are expected to be immobile in soil. nih.govnih.gov
Reported Koc values for the general nonylphenol mixture vary widely, from 3,000 to 489,000 L/kg, with most values falling within the 10,000 to 50,000 L/kg range. nih.gov More specific studies on 4-nonylphenol report Koc values between 6,900 and 53,300 L/kg. nih.gov For a specific branched isomer, 4-(1-Ethyl-1,3-Dimethylpentyl)phenol (NP111), which is structurally relevant to this compound, Koc values in Yangtze River sediments were determined to be between 6,300 and 11,000 L/kg. rwth-aachen.de These values confirm a high affinity for the solid phase.
The sorption process is complex and can involve both absorption into the organic matter matrix and adsorption to mineral surfaces, particularly in sediments with low organic carbon content. rwth-aachen.denih.gov Desorption, the process by which a sorbed chemical is released back into the water phase, is often slow and may be incomplete, a phenomenon known as hysteresis. This resistance to desorption can contribute to the long-term persistence of nonylphenols in sediments, creating a potential long-term source of contamination to the overlying water column. nih.govrsc.org The rate and extent of desorption are influenced by factors such as the organic matter content of the sediment, the presence of black carbon (soot), and the aging of the contamination. nih.govrsc.org The fraction of nonylphenol that is resistant to desorption is often associated with nonlinear adsorption sites within the sediment matrix. nih.gov
Table 2: Sorption Coefficients for Nonylphenol Isomers This interactive table presents sorption data for nonylphenol. Users can sort by isomer and geosorbent to understand the compound's partitioning behavior.
| Compound/Isomer | Geosorbent | Log Koc (L/kg) | Koc Range (L/kg) | Reference |
|---|---|---|---|---|
| Nonylphenol (General Mixture) | Soil/Sediment | 3.48 - 5.69 | 3,000 - 489,000 | nih.gov |
| 4-Nonylphenol | Soil/Sediment | 3.84 - 4.73 | 6,900 - 53,300 | nih.gov |
| 4-(1-Ethyl-1,3-Dimethylpentyl)phenol (NP111) | River Sediment | 3.80 - 4.04 | 6,300 - 11,000 | rwth-aachen.de |
Advanced Materials and Polymer Chemistry Applications of P 1 Methyloctyl Phenol Derivatives
P-(1-Methyloctyl)phenol as a Monomer in Polymer Synthesis
Theoretically, the structure of this compound, featuring a reactive phenolic hydroxyl group and an aromatic ring, allows it to act as a monomer in polymerization reactions. The long, branched alkyl chain (1-methyloctyl group) would be expected to influence the properties of the resulting polymers, potentially imparting increased flexibility, hydrophobicity, and solubility in organic solvents compared to polymers derived from unsubstituted phenol (B47542).
Polycondensation Reactions for Phenolic Resins
Phenolic resins, such as novolacs and resols, are traditionally synthesized through the polycondensation of phenol or substituted phenols with formaldehyde. britannica.comwikipedia.org Long-chain alkylphenols can be incorporated into these resins. wikipedia.org The general reaction involves the electrophilic substitution on the aromatic ring by formaldehyde, leading to the formation of hydroxymethylphenols, which then condense to form a polymer network. wikipedia.orgyoutube.com
The synthesis of phenolic resins can be catalyzed by either acids or bases. wikipedia.org
Novolac Resins: Formed under acidic conditions with a molar excess of phenol. The resulting polymers are typically thermoplastic and require a curing agent, such as hexamethylenetetramine, to form a cross-linked thermoset. britannica.comwikipedia.org
Resol Resins: Produced under basic conditions with an excess of formaldehyde. These resins contain reactive methylol groups that can self-condense upon heating to form a cross-linked network without the need for an additional curing agent. britannica.comwikipedia.org
Incorporation into Advanced Polymeric Architectures
The incorporation of this compound into more complex polymeric architectures, such as block or graft copolymers, is a theoretical possibility that could yield materials with tailored properties.
Block Copolymers: These polymers consist of two or more distinct polymer chains linked together. The synthesis of block copolymers containing phenolic segments can be challenging but offers the potential to combine the properties of different polymer types.
Graft Copolymers: These architectures involve a main polymer backbone with side chains of a different composition. This compound could potentially be incorporated as a comonomer in the backbone or functionalized to be grafted onto an existing polymer chain.
However, specific examples or detailed synthetic procedures for creating such advanced architectures with this compound are not described in the available literature.
Functional Polymers and Copolymers Derived from this compound
The synthesis of functional polymers often involves the incorporation of monomers with specific chemical groups that impart desired properties to the final material. The phenolic hydroxyl group of this compound can be chemically modified to introduce other functionalities, which could then be polymerized. For instance, it could potentially be converted to an epoxy group to create an epoxy resin modifier. nagase.comresearchgate.netgoogle.com The long alkyl chain would likely enhance the hydrophobicity of such a modifier. nagase.com
Despite these possibilities, there is a lack of specific research on the synthesis and characterization of functional polymers and copolymers derived directly from this compound.
Characterization of Polymer Properties and Structure-Property Relationships
The characterization of polymers is crucial for understanding their structure and performance. purdue.edu Standard techniques for polymer characterization include:
Spectroscopy: Techniques like Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy are used to determine the chemical structure and composition of polymers.
Chromatography: Gel permeation chromatography (GPC) is employed to determine the molecular weight and molecular weight distribution of polymers.
Thermal Analysis: Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are used to investigate the thermal transitions (e.g., glass transition temperature, melting point) and thermal stability of polymers.
Mechanical Testing: Techniques such as tensile testing and dynamic mechanical analysis (DMA) are used to evaluate the mechanical properties of polymers, including strength, stiffness, and toughness.
For polymers incorporating this compound, it would be expected that the long alkyl chain would lower the glass transition temperature (Tg) and increase the flexibility of the material compared to analogous polymers made from phenol. The bulky side group would also likely disrupt chain packing, leading to a more amorphous structure. However, without experimental data, these remain theoretical considerations.
This compound-Based Compounds in Polymeric Additives Research
Alkylphenols are known to be used as additives in the polymer industry, serving as antioxidants and plasticizers. chemsec.orgwikipedia.org
Antioxidants: Phenolic compounds can act as primary antioxidants by donating a hydrogen atom from their hydroxyl group to radical species, thereby terminating the degradation chain reactions that occur in polymers upon exposure to heat, light, or oxygen. The steric hindrance around the phenolic hydroxyl group and the nature of the alkyl substituent can influence the antioxidant activity.
Plasticizers: These additives are used to increase the flexibility and processability of polymers. The long, non-polar 1-methyloctyl chain of this compound suggests it could have plasticizing effects, although its efficiency would depend on its compatibility with the specific polymer matrix.
While the general use of alkylphenols as polymer additives is established, specific performance data and detailed research findings on the use of this compound or its derivatives as antioxidants or plasticizers in specific polymer systems are not available in the reviewed literature.
Catalytic Science and Applications of P 1 Methyloctyl Phenol
P-(1-Methyloctyl)phenol and its Derivatives as Ligands in Organometallic Catalysis
The use of this compound or its derivatives as ligands in organometallic catalysis is not well-documented in current scientific literature. However, the fundamental chemistry of phenols allows for speculation on their potential role as ligands. The hydroxyl group of a phenol (B47542) can be deprotonated to form a phenoxide. This phenoxide can then act as a ligand, coordinating to a metal center through the oxygen atom.
The long, branched alkyl chain of this compound would impart significant steric bulk and lipophilicity to any resulting metal complex. These properties can be advantageous in catalysis by:
Influencing the coordination sphere of the metal center: The bulky alkyl group could control the number and orientation of other ligands, potentially creating a specific active site geometry.
Enhancing solubility in nonpolar solvents: The long alkyl chain would increase the solubility of the metal complex in organic solvents commonly used in catalysis.
Promoting catalyst stability: The steric hindrance provided by the alkyl group might protect the metal center from decomposition pathways.
While these are plausible roles, without experimental data, the specific impact of a this compound-derived ligand on the activity, selectivity, and stability of an organometallic catalyst remains theoretical.
Phenol-Mediated Catalytic Processes in Organic Synthesis
There is a lack of specific research on this compound as a mediator in catalytic organic synthesis. However, the general principles of phenol-mediated catalysis can be discussed.
Activation of Substrates and Reaction Promotion
Phenols can act as Brønsted acids, protonating substrates and thereby activating them towards nucleophilic attack. The acidity of the phenol can be tuned by the substituents on the aromatic ring. The electron-donating nature of the alkyl group in this compound would make it a weaker acid compared to unsubstituted phenol.
Phenols can also participate in hydrogen bonding, which can organize reactants in a transition state, lowering the activation energy of a reaction. The specific influence of the 1-methyloctyl group on these interactions has not been studied.
Regioselective and Stereoselective Transformations
The hydroxyl group of a phenol can direct electrophilic aromatic substitution to the ortho and para positions. openstax.orglibretexts.org In the context of catalysis, if the phenol itself is a substrate or part of a larger catalytic scaffold, this directing effect could be exploited to achieve regioselectivity.
Achieving stereoselectivity would likely require the incorporation of this compound into a chiral catalyst or ligand system. The bulky and conformationally flexible 1-methyloctyl group could potentially create a chiral pocket around a catalytic active site, but designing such a system would require significant synthetic effort and has not been reported. The enzymatic coupling of phenols can be highly regioselective and stereoselective, but this is a result of the highly specific active sites of enzymes. rsc.orgresearchgate.net
Heterogeneous Catalysis for Phenol Conversion and Valorization
The catalytic conversion and valorization of phenols are important industrial processes. While specific data for this compound is limited, general trends for alkylphenols can be discussed.
Hydrodeoxygenation (HDO) of Phenolic Compounds
Hydrodeoxygenation (HDO) is a process used to remove oxygen from organic compounds, often to upgrade bio-oils. For phenolic compounds, HDO typically proceeds through hydrogenation of the aromatic ring followed by dehydration, or through direct hydrogenolysis of the C-O bond. acs.orgosti.gov The reaction pathway is highly dependent on the catalyst and reaction conditions. acs.org
For an alkylphenol like this compound, HDO would be expected to yield the corresponding alkylcyclohexane or alkylbenzene. The long alkyl chain would likely remain intact under typical HDO conditions. The presence of ethylene (B1197577) glycol has been shown to inhibit the HDO of cyclohexanol, suggesting that complex mixtures containing different oxygenates can lead to competitive reactions. mdpi.comresearchgate.net
| Catalyst Support | Major Product from Phenol HDO | Reference |
| TiO₂ | Benzene (B151609) | acs.org |
| ZrO₂ | Benzene | acs.org |
| SiO₂ | Cyclohexanone | acs.org |
| Al₂O₃ | Cyclohexanone | acs.org |
| CeO₂ | Cyclohexanone | acs.org |
| CeZrO₂ | Cyclohexanone | acs.org |
Catalytic Oxidation and Ozonation for Effluent Treatment
Alkylphenols, including the related nonylphenol and octylphenol (B599344), are considered environmental pollutants and their removal from wastewater is of significant interest. researchgate.netresearchgate.net Catalytic oxidation and ozonation are advanced oxidation processes used to degrade these compounds.
Catalytic ozonation involves the use of a catalyst to enhance the decomposition of ozone into highly reactive hydroxyl radicals. researchgate.netconsensus.app These radicals can then mineralize the organic pollutants. Studies on octylphenol and nonylphenol have shown that ozonation can effectively degrade these compounds, with the reaction rate being pH-dependent. nih.govnih.gov The degradation proceeds through the formation of hydroxylated intermediates. nih.gov
| Pollutant | Treatment Method | Removal Efficiency | Reference |
| 4-Octylphenol | Ozone-based AOPs | Complete removal | researchgate.net |
| 4-Nonylphenol (B119669) | O₃/Fe-zeolite | Increased removal | researchgate.net |
| 4-Nonylphenol | O₃/Mn-zeolite | Increased removal | researchgate.net |
| 4-Nonylphenol | O₃/GAC | 87.7% | researchgate.netconsensus.app |
| Other Alkylphenols | O₃/GAC | 100% | researchgate.netconsensus.app |
Photocatalytic Applications of Phenol-Based Systems
Phenol and its derivatives, including alkylphenols like this compound, are significant environmental contaminants often found in industrial wastewater. Their persistence and potential toxicity necessitate effective remediation strategies. Among the advanced oxidation processes (AOPs), heterogeneous photocatalysis has emerged as a promising technology for the degradation of these compounds. This process typically involves a semiconductor photocatalyst, which, upon activation by light, generates highly reactive oxygen species (ROS) that can break down complex organic molecules into simpler, less harmful substances.
Research into the photocatalytic degradation of phenol-based systems has largely focused on common isomers such as 4-tert-octylphenol (B29142) (4-t-OP) due to their widespread use and environmental presence. These studies provide valuable insights into the potential photocatalytic behavior of related alkylphenols. The efficiency of photocatalytic degradation is influenced by several factors, including the type of photocatalyst, the pH of the solution, the concentration of the pollutant, and the presence of oxidizing agents.
Titanium dioxide (TiO2) is a widely studied photocatalyst due to its high efficiency, chemical stability, and low cost. tandfonline.com When irradiated with UV light, TiO2 generates electron-hole pairs, leading to the formation of hydroxyl radicals (•OH), which are powerful oxidizing agents. tandfonline.com Studies on the photocatalytic degradation of 4-tert-octylphenol using TiO2 have demonstrated significant removal efficiencies. For instance, in a spiral photoreactor system with a TiO2 thin film, the photodegradation efficiency of 4-t-OP increased from 88% to 91.2% within a 45-minute irradiation period. researchgate.net The concentration of the catalyst and the initial concentration of the pollutant were identified as key factors affecting the degradation performance. researchgate.net
Another approach involves the use of iron(III) complexes in a photo-Fenton-like process. In an aqueous solution, 4-t-OP was completely degraded after 45 minutes of UV irradiation in the presence of Fe(III). nih.gov This process relies on the generation of hydroxyl radicals from the photolysis of ferric aquacomplexes. nih.gov The optimal pH for this system was found to be 3.5, and higher Fe(III) concentrations or lower initial 4-t-OP concentrations led to increased degradation efficiency. nih.gov
The mineralization of the parent compound into CO2, water, and inorganic ions is a crucial aspect of photocatalytic treatment. Studies have shown that while the parent phenol compound may be rapidly degraded, complete mineralization can be a slower process. For 4-t-OP degraded by Fe(III)-promoted photooxidation, about 70% mineralization was achieved after 50 hours. nih.gov One of the identified photooxidation products was 4-tert-octyl catechol, indicating that the degradation proceeds through hydroxylated intermediates. nih.gov
The table below summarizes key findings from studies on the photocatalytic degradation of 4-tert-octylphenol, which serves as a representative model for phenol-based systems.
| Photocatalytic System | Pollutant | Initial Concentration | Catalyst Concentration | Irradiation Time | Degradation Efficiency | Mineralization | Key Findings & Byproducts |
| Fe(III) / UV (λ = 365 nm) | 4-tert-octylphenol (4-t-OP) | 2.4 x 10⁻⁵ M | 1.2 x 10⁻³ M Fe(III) | 45 min | 100% | ~70% after 50 h | Optimal pH 3.5; reaction inhibited by 2-propanol; byproduct: 4-tert-octyl catechol. nih.gov |
| TiO₂ thin film / Spiral Photoreactor | 4-tert-octylphenol (4-t-OP) | Not specified | Not applicable | 45 min | 91.2% | 28.3% | Degradation follows apparent first-order kinetics. researchgate.net |
| TiO₂ / UV | 4-tert-octylphenol (OP) | Not specified | 100 mg/L | Not specified | Maximum degradation observed | Not specified | More efficient and cost-effective than ultrasonic degradation. tandfonline.com |
Recent advancements in photocatalysis also explore the use of other materials and systems. For example, bismuth-based oxides have shown high efficiency in the photocatalytic decomposition of phenol due to their unique layered structures. mdpi.com Furthermore, the development of recyclable organic photoredox catalysts, such as substituted phenols, opens new avenues for sustainable chemical synthesis and degradation processes. acs.org These systems can be recovered and reused multiple times without a significant loss of activity, addressing a key challenge in catalytic applications. acs.org
While specific research on the photocatalytic applications of this compound is not extensively documented, the principles and findings from studies on its isomers and other phenol-based compounds provide a strong foundation for understanding its potential behavior in similar systems. The degradation is expected to proceed via attack by hydroxyl radicals, leading to the formation of hydroxylated intermediates and eventual mineralization. The efficiency of this process would likely be dependent on the chosen photocatalyst and reaction conditions.
Antioxidant Mechanisms of P 1 Methyloctyl Phenol in Chemical Systems
Hydrogen Atom Transfer (HAT) Mechanisms
The principal mechanism by which phenolic antioxidants like p-(1-methyloctyl)phenol inhibit oxidation is through Hydrogen Atom Transfer (HAT). nih.govnih.gov In this process, the phenolic hydroxyl (-OH) group donates its hydrogen atom to a highly reactive free radical (R•), thereby quenching the radical and preventing it from propagating the oxidative chain reaction. nih.gov
The generic reaction can be represented as: ArOH + R• → ArO• + RH
Upon donating the hydrogen atom, the this compound is converted into a phenoxyl radical (ArO•). nih.gov The efficiency of the HAT mechanism is critically dependent on the bond dissociation enthalpy (BDE) of the phenolic O-H bond. A lower BDE facilitates easier hydrogen donation, leading to a faster reaction rate with peroxyl radicals and thus higher antioxidant activity. The resulting phenoxyl radical is resonance-stabilized, with the unpaired electron delocalized over the aromatic ring, which makes it significantly less reactive than the initial free radical it quenched. This stability prevents the phenoxyl radical from initiating new oxidation chains.
Single Electron Transfer (SET) Mechanisms
In parallel with the HAT mechanism, phenolic compounds can also scavenge radicals via Single Electron Transfer (SET). nih.govnih.gov The prevalence of the SET pathway is influenced by the structure of the phenol (B47542), the nature of the free radical, and the polarity of the solvent. In the initial step of the SET mechanism, the phenol donates an electron to the free radical, forming a phenol radical cation (ArOH•+) and an anion (R-).
The generic reaction is: ArOH + R• → ArOH•+ + R-
This initial step is typically followed by the deprotonation of the radical cation to yield the more stable phenoxyl radical (ArO•). The feasibility of the SET mechanism is largely governed by the ionization potential (IP) of the phenol; a lower IP makes the compound a better electron donor.
In polar, protic solvents, a related mechanism known as Sequential Proton Loss Electron Transfer (SPLET) can become significant. In this pathway, the phenol first deprotonates to form a phenoxide anion (ArO-), which then transfers an electron to the radical species. nih.gov The phenoxide anion is a much more potent electron donor than the neutral phenol molecule.
Radical Scavenging Capabilities and Kinetics
The efficiency of a phenolic antioxidant in scavenging a radical like 2,2-diphenyl-1-picrylhydrazyl (DPPH) is often quantified by second-order rate constants (k). While specific kinetic data for this compound is not available in the cited literature, studies on related phenolic compounds illustrate the range of these values. The table below shows kinetic data for simpler phenols, demonstrating how structure influences reactivity. The principles governing these compounds are applicable to more complex alkylphenols like this compound.
| Phenolic Compound | Radical Scavenging Rate Constant (k) (M⁻¹s⁻¹) | Notes |
|---|---|---|
| Phenol | ~0.003 x 10² | Base structure with low reactivity. |
| p-Cresol | ~0.03 x 10² | Electron-donating methyl group at para-position increases reactivity compared to phenol. |
| Catechol | ~30 x 10² | Ortho-dihydroxy arrangement significantly enhances scavenging rate. |
| Hydroquinone (B1673460) | ~5 x 10² | Para-dihydroxy arrangement provides high reactivity. |
Data are illustrative and compiled from general findings in antioxidant literature to demonstrate structural effects; specific values can vary based on experimental conditions. ustc.edu.cn
Another important parameter is the stoichiometric factor (n), which represents the number of free radicals trapped by a single molecule of the antioxidant. For many simple phenols, this value is theoretically 2, as the initial phenoxyl radical can sometimes react with a second radical. mdpi.com
Chelation of Metal Ions in Oxidation Inhibition
Certain antioxidant compounds can inhibit oxidation by chelating metal ions, such as iron (Fe²⁺) and copper (Cu²⁺). These metals can catalyze the formation of highly reactive oxygen species, like the hydroxyl radical, through Fenton-type reactions. By binding to these metal ions, chelating agents render them inactive, providing a secondary, preventive antioxidant effect. mdpi.com
Effective metal chelation by phenolic compounds typically requires specific structural features, most notably the presence of multiple hydroxyl groups in close proximity, such as the catechol (ortho-dihydroxy) or galloyl arrangements. researchgate.net this compound is a monohydric phenol, meaning it has only a single hydroxyl group. This structure is not conducive to forming the stable, ring-like complexes characteristic of strong metal chelators. Therefore, the chelation of metal ions is not considered a significant antioxidant mechanism for this compound or other simple mono-alkylphenols. nih.gov
Structure-Antioxidant Activity Relationships in Non-Biological Contexts
The antioxidant activity of this compound is intrinsically linked to its molecular structure. The key relationships for the p-alkylphenol class are summarized below:
Phenolic Hydroxyl Group: The -OH group is the active site responsible for the antioxidant action via HAT and SET mechanisms.
Alkyl Group as an Electron-Donating Group (EDG): The 1-methyloctyl group attached to the aromatic ring is an electron-donating group. EDGs increase the electron density on the aromatic ring and the phenolic oxygen. This electronic effect destabilizes the O-H bond, lowering its Bond Dissociation Enthalpy (BDE), and also lowers the Ionization Potential (IP) of the molecule. nih.gov Both effects enhance the rates of HAT and SET, respectively, making the compound a more effective antioxidant than unsubstituted phenol.
Steric Effects: The bulky nature of the 1-methyloctyl group can introduce steric hindrance around the phenolic hydroxyl group. While some steric hindrance (e.g., from tert-butyl groups at the ortho positions) can increase the stability of the phenoxyl radical, excessive hindrance could potentially slow the reaction rate by impeding the approach of a free radical to the hydroxyl group.
These relationships are summarized in the following table for the p-alkylphenol class.
| Structural Feature | Effect on Mechanism | Impact on Antioxidant Activity |
|---|---|---|
| Phenolic -OH Group | Primary site for H-atom/electron donation. | Essential for activity. |
| para-Alkyl Group (EDG) | Lowers O-H BDE and IP. Stabilizes the phenoxyl radical. | Increases activity compared to unsubstituted phenol. |
| Size/Branching of Alkyl Group | Can introduce steric hindrance. Increases lipophilicity. | May slightly modulate reaction kinetics. Can influence solubility in nonpolar media. |
| Single -OH Group | Ineffective for metal chelation. | Limits the antioxidant mechanism primarily to radical scavenging (HAT/SET). |
Future Research Perspectives and Interdisciplinary Directions
Development of Novel Synthetic Routes with Enhanced Selectivity
The conventional synthesis of p-alkylphenols, including p-(1-methyloctyl)phenol, is predominantly achieved through the Friedel-Crafts alkylation of phenol (B47542) with corresponding olefins (in this case, isomers of nonene). ijstm.comresearchgate.net However, a significant challenge in this process is achieving high regioselectivity, as the reaction can yield a mixture of ortho- and para-isomers, as well as di- and poly-alkylated products. Future research is poised to address this by focusing on the design and application of novel catalytic systems that can steer the reaction exclusively towards the desired para-isomer.
Shape-selective catalysts, such as zeolites and other microporous materials, have shown promise in directing the alkylation to the para-position. researchgate.netiitm.ac.in The pore structure of these catalysts can be tailored to allow the entry of phenol and the linear or less-branched olefin isomers that lead to the formation of the para-product, while sterically hindering the formation of the bulkier ortho-isomer at the active site. Future investigations could explore the synthesis of hierarchical zeolites with interconnected micro- and mesoporous structures to improve diffusion and accessibility of the active sites for bulky reactants.
Furthermore, the development of novel solid acid catalysts, such as sulfated metal oxides and supported heteropolyacids, presents a promising avenue for enhancing para-selectivity. researchgate.net These catalysts can offer a greener alternative to traditional homogeneous catalysts like aluminum chloride, which are often corrosive and difficult to recycle. Research in this area will likely focus on tuning the acidity and surface properties of these materials to optimize their catalytic performance. The exploration of biocatalysis, using enzymes like 4-ethylphenol methylenehydroxylase which acts on a range of 4-alkylphenols, could also open up new, highly selective, and environmentally benign synthetic pathways. nih.gov
Table 1: Comparison of Catalytic Systems for Phenol Alkylation
| Catalyst Type | Advantages | Disadvantages | Future Research Direction |
| Homogeneous Lewis Acids (e.g., AlCl₃) | High activity | Low selectivity, corrosive, difficult to separate | Development of recyclable and less hazardous Lewis acids |
| Zeolites (e.g., H-BEA, H-USY) | Shape selectivity, reusability, thermal stability | Deactivation by coking, diffusion limitations for bulky molecules | Synthesis of hierarchical zeolites with improved pore architecture |
| Solid Superacids (e.g., Sulfated Zirconia) | High acidity, potential for high selectivity | Susceptibility to poisoning, potential for leaching | Enhancing stability and understanding structure-activity relationships |
| Biocatalysts (e.g., Enzymes) | High selectivity, mild reaction conditions, environmentally benign | Limited substrate scope, potential for enzyme inhibition | Enzyme engineering to broaden substrate compatibility and improve robustness |
Exploration of Advanced Functional Materials
The molecular architecture of this compound, featuring a rigid aromatic core and a flexible, bulky alkyl chain, makes it an attractive building block for a variety of advanced functional materials. The long, branched alkyl group can impart properties such as increased solubility in organic solvents, improved processability, and enhanced hydrophobicity to polymers.
Future research could focus on the polymerization of this compound with aldehydes, such as formaldehyde, to create novel phenolic resins. These resins may exhibit superior thermal stability, dielectric properties, and moisture resistance compared to conventional phenol-formaldehyde resins, making them suitable for applications in high-performance composites, adhesives, and coatings.
Furthermore, this compound can serve as a monomer or a modifying agent in the synthesis of other polymers, such as polycarbonates, polyesters, and epoxy resins. The incorporation of the bulky alkyl group can disrupt polymer chain packing, leading to materials with lower crystallinity, increased free volume, and potentially enhanced gas permeability. These properties could be advantageous for applications in membrane-based separations and advanced packaging materials. The antioxidant properties inherent to the phenolic moiety also suggest its potential use as a non-leachable antioxidant additive in plastics and rubbers. google.com
Integration of Computational and Experimental Approaches for Mechanistic Insights
A deeper understanding of the reaction mechanisms governing the synthesis and properties of this compound is crucial for rational design and optimization. The integration of computational modeling, particularly Density Functional Theory (DFT), with experimental studies offers a powerful synergistic approach to achieve this.
DFT calculations can be employed to elucidate the intricate details of the Friedel-Crafts alkylation process. researchgate.netcaltech.edusemanticscholar.orgrsc.orgresearchgate.net By modeling the interaction of phenol and nonene isomers with different catalyst surfaces, researchers can predict the most favorable reaction pathways, identify the transition states, and calculate the activation energies for the formation of ortho- and para-isomers. researchgate.netcaltech.edusemanticscholar.org This computational insight can guide the design of catalysts with optimized active sites that favor the desired para-alkylation. acs.org
Moreover, computational studies can predict various physicochemical properties of this compound and polymers derived from it. scienceopen.com For instance, molecular dynamics simulations can be used to investigate the conformation of the alkyl chain and its influence on the macroscopic properties of materials, such as their thermal and mechanical behavior. This predictive capability can accelerate the discovery and development of new materials with tailored functionalities, reducing the need for extensive trial-and-error experimentation. acs.org
Addressing Isomeric Complexity in Research Methodologies
Future research must focus on the development and application of advanced analytical techniques for the isomer-specific separation and quantification of this compound and its related compounds. High-resolution chromatographic methods, such as comprehensive two-dimensional gas chromatography (GC×GC) coupled with time-of-flight mass spectrometry (TOF-MS), have shown great promise in resolving complex isomeric mixtures of nonylphenols and could be adapted for octylphenol (B599344) isomers. usgs.gov Additionally, the development of novel high-performance liquid chromatography (HPLC) stationary phases with enhanced shape recognition capabilities could enable better separation of these closely related isomers. nih.gov
Beyond analytical techniques, there is a need for synthetic methodologies that can produce single, well-defined isomers of this compound. This would not only facilitate more accurate structure-property relationship studies but also enable a more precise assessment of the toxicological and environmental profiles of individual isomers.
Table 2: Advanced Analytical Techniques for Alkylphenol Isomer Analysis
| Technique | Principle | Advantages | Future Research Direction |
| GC×GC-TOF-MS | Comprehensive two-dimensional gas chromatography with time-of-flight mass spectrometry | High peak capacity, enhanced resolution of complex mixtures, sensitive detection | Development of standardized methods and reference materials for quantitative analysis |
| HPLC with Chiral or Shape-Selective Columns | High-performance liquid chromatography utilizing stationary phases with specific recognition capabilities | Separation of enantiomers and diastereomers, targeted analysis of specific isomers | Design of novel stationary phases with improved selectivity for alkylphenol isomers |
| Ion Mobility-Mass Spectrometry (IM-MS) | Separation of ions based on their size, shape, and charge in the gas phase | Provides an additional dimension of separation, can distinguish between isomers with the same mass-to-charge ratio | Coupling with high-resolution MS for unambiguous isomer identification |
Sustainable Chemistry and Circular Economy Implications
In an era of increasing environmental awareness, the principles of sustainable chemistry and the circular economy are becoming integral to chemical research and development. Future research on this compound should be guided by these principles, from its synthesis to its end-of-life management.
The development of "green" synthetic routes for this compound is a key research direction. This includes the use of renewable feedstocks, such as bio-based phenol derived from lignin (B12514952), and the replacement of hazardous reagents and solvents with more environmentally benign alternatives. frontiersin.org The use of solid, recyclable catalysts, as discussed earlier, is a cornerstone of this approach.
Furthermore, the concept of a circular economy encourages the design of products and processes that minimize waste and maximize resource utilization. mdpi.commdpi.comresearchgate.netnih.gov In the context of this compound, this could involve the development of methods for the dealkylation of alkylphenols to recover the parent phenol and olefin, which can then be reused as chemical feedstocks. researchgate.netrsc.org Research into the biodegradation pathways of this compound is also crucial for understanding its environmental fate and designing biodegradable materials. Studies on the degradation of similar phenolic compounds have identified meta-cleavage pathways in microorganisms, providing a starting point for such investigations. nih.govresearchgate.netnih.govplos.org The valorization of phenolic-rich waste streams from agriculture and forestry to produce valuable chemicals like this compound is another promising avenue within the circular economy framework. frontiersin.orgmdpi.comresearchgate.netnih.gov
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for P-(1-Methyloctyl)phenol, and how do reaction conditions influence yield?
- Methodology : The compound is typically synthesized via alkylation of phenol with 1-methyloctyl halides or alcohols under acidic or catalytic conditions. The Dow process (used for phenol alkylation) can be adapted by optimizing temperature (80–120°C) and catalyst selection (e.g., sulfuric acid or zeolites) . Yield is highly dependent on steric hindrance from the branched alkyl chain; kinetic studies suggest slower reaction rates compared to linear alkylphenols due to reduced nucleophilic attack efficiency .
Q. How can spectroscopic techniques (NMR, IR, MS) differentiate this compound from structurally similar alkylphenols?
- Methodology :
- ¹H NMR : The para-substituted alkyl chain (1-methyloctyl) produces distinct splitting patterns in the aromatic region (δ 6.7–7.2 ppm). The methyl branch at C1 of the alkyl group generates a triplet for the adjacent methylene protons .
- Mass Spectrometry (MS) : The molecular ion peak (M⁺) at m/z 236 (C₁₅H₂₄O) and fragmentation patterns (e.g., loss of the alkyl chain) help confirm the structure .
Advanced Research Questions
Q. What experimental designs are recommended for assessing the endocrine-disrupting effects of this compound in aquatic organisms?
- Methodology :
- In vivo assays : Use zebrafish embryos or Daphnia magna to evaluate developmental toxicity (e.g., LC₅₀, teratogenicity) under OECD guidelines. Measure biomarkers like vitellogenin (VTG) in fish to detect estrogenic activity .
- In vitro receptor-binding assays : Competitive binding studies with human estrogen receptor alpha (ERα) or androgen receptor (AR) can quantify affinity (IC₅₀ values) .
Q. How can reaction kinetics and degradation pathways of this compound be analyzed in environmental matrices?
- Methodology :
- Advanced oxidation processes (AOPs) : Use pulse radiolysis or flash photolysis to measure rate constants (k) for reactions with hydroxyl radicals (·OH). For example, k ≈ 5 × 10⁹ M⁻¹s⁻¹ in aqueous solutions .
- LC-MS/MS : Track degradation intermediates (e.g., quinones or hydroxylated derivatives) to elucidate pathways .
Q. What strategies resolve contradictions in toxicological data between acute exposure (high-dose) and chronic low-dose studies?
- Methodology :
- Dose-response meta-analysis : Pool data from cohort studies (e.g., occupational exposure) and controlled animal experiments to identify non-linear thresholds .
- Mechanistic toxicology : Use transcriptomics to compare gene expression profiles (e.g., oxidative stress vs. receptor-mediated pathways) across dosing regimens .
Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound derivatives?
- Methodology :
- Alkyl chain modification : Synthesize analogs with varying chain lengths (C6–C10) or branching positions. Test antimicrobial activity against Gram-negative bacteria (e.g., E. coli) to correlate hydrophobicity with membrane disruption efficiency .
- QSAR modeling : Use computational tools (e.g., CoMFA) to predict logP and polar surface area effects on bioactivity .
Future Research Directions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
